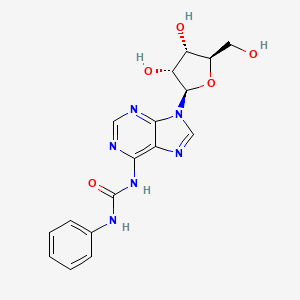
Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate is a heterocyclic compound containing a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate typically involves the reaction of ethyl carbamate with 3-amino-1,2,4-thiadiazole. One common method involves the use of hydrazinecarbothioamide as a starting material, which reacts with ethyl chloroformate under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or acetone, and the reaction mixture is heated under reflux to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole derivative.
Substitution: The amino group on the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazole derivatives.
Substitution: Alkylated or acylated thiadiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Ethyl (3-amino-1,2,4-thiadiazol-5-yl)carbamate can be compared with other thiadiazole derivatives:
2-Amino-5-ethyl-1,3,4-thiadiazole: Similar structure but lacks the carbamate group, which may affect its biological activity.
5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group instead of a carbamate, leading to different reactivity and applications.
1,3,4-Thiadiazole-2-amine: Another related compound with potential antimicrobial properties.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
51863-05-9 |
|---|---|
Fórmula molecular |
C5H8N4O2S |
Peso molecular |
188.21 g/mol |
Nombre IUPAC |
ethyl N-(3-amino-1,2,4-thiadiazol-5-yl)carbamate |
InChI |
InChI=1S/C5H8N4O2S/c1-2-11-5(10)8-4-7-3(6)9-12-4/h2H2,1H3,(H3,6,7,8,9,10) |
Clave InChI |
JGWFDLHETSWYQA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NC(=NS1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-amino-3-carbamoyl-4,5,7,8-tetrahydro-6H-thieno[2,3-d]azepine-6-carboxylate](/img/structure/B12937566.png)




![N-(6-Chloro-4-(piperidin-1-yl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12937596.png)

![N-(Benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide](/img/structure/B12937610.png)



![4-Amino-3-methyl-6-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12937633.png)

![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
